molecular formula C18H20N4O2 B2811538 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide CAS No. 2034208-55-2

2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide

Cat. No. B2811538
CAS RN: 2034208-55-2
M. Wt: 324.384
InChI Key: TVKJWXCFHVFJEY-UHFFFAOYSA-N
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Description

2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H20N4O2 and its molecular weight is 324.384. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

  • Research has explored the crystal structures of similar compounds, revealing insights into their conformation and molecular interactions. For instance, studies on related pyrimidines have highlighted the presence of intramolecular hydrogen bonds stabilizing their folded conformations (Subasri et al., 2016).

Structure-Activity Relationship Studies

  • Investigations into the structure-activity relationships of pyrimidine-containing compounds have been conducted. This includes optimizing the potency of these compounds and understanding their biological activities, such as anti-inflammatory and antinociceptive effects (Altenbach et al., 2008).

Hydrogen-Bonded Aggregation

  • The hydrogen-bonded aggregation patterns of pyrimidine derivatives have been studied. This includes examining how small changes in molecular constitution can lead to variations in hydrogen-bonded structures (Trilleras et al., 2008).

Antimicrobial Activity

  • Pyrimidine derivatives have been synthesized for their potential as antimicrobial agents. Research has shown that some of these compounds exhibit notable antibacterial and antifungal activities (Hossan et al., 2012).

Synthesis and Inhibition Studies

  • The synthesis of pyrimidine derivatives and their role as inhibitors of key enzymes in biological pathways have been explored. This includes studying their inhibitory activities against enzymes like dihydrofolate reductase and thymidylate synthase, which are crucial in antitumor therapies (Gangjee et al., 2005).

Molecular Interactions and Binding

  • Studies have investigated the binding interactions of pyrimidine analogues with enzymes like folylpolyglutamate synthetase, important in folate metabolism and antifolate therapies (Rosowsky et al., 1999).

properties

IUPAC Name

2-(4-cyclopropyl-6-oxopyrimidin-1-yl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c23-17(10-22-11-21-16(6-18(22)24)14-3-4-14)20-8-12-5-15(9-19-7-12)13-1-2-13/h5-7,9,11,13-14H,1-4,8,10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKJWXCFHVFJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC(=O)NCC3=CC(=CN=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide

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